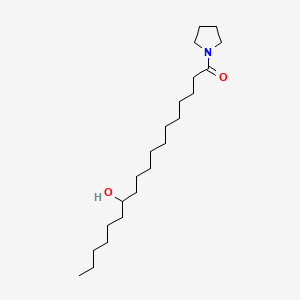
8-Hydroxy-1-methylquinolinium iodide propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-1-methylquinolinium iodide propylcarbamate is a chemical compound with the molecular formula C14H17N2O2.I and a molecular weight of 372.2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1-methylquinolinium iodide propylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with 8-hydroxyquinoline, which is a common precursor for many quinoline derivatives.
Methylation: The 8-hydroxyquinoline undergoes methylation to introduce a methyl group at the nitrogen atom, forming 8-hydroxy-1-methylquinoline.
Iodination: The methylated compound is then reacted with iodine to form 8-hydroxy-1-methylquinolinium iodide.
Carbamoylation: Finally, the iodide compound is treated with propyl isocyanate to introduce the propylcarbamate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-1-methylquinolinium iodide propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to the corresponding quinoline.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of quinoline-based compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-1-methylquinolinium iodide propylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-Hydroxy-1-methylquinolinium iodide propylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chemical properties but lacks the methyl and propylcarbamate groups.
1-Methylquinolinium iodide: Similar structure but without the hydroxyl and propylcarbamate groups.
8-Hydroxyquinoline N-oxide: An oxidized derivative with different reactivity and applications.
Uniqueness
8-Hydroxy-1-methylquinolinium iodide propylcarbamate is unique due to the presence of both the hydroxyl and propylcarbamate groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
71349-83-2 |
|---|---|
Molekularformel |
C14H17IN2O2 |
Molekulargewicht |
372.20 g/mol |
IUPAC-Name |
(1-methylquinolin-1-ium-8-yl) N-propylcarbamate;iodide |
InChI |
InChI=1S/C14H16N2O2.HI/c1-3-9-15-14(17)18-12-8-4-6-11-7-5-10-16(2)13(11)12;/h4-8,10H,3,9H2,1-2H3;1H |
InChI-Schlüssel |
FQEGHMJAVWSHJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


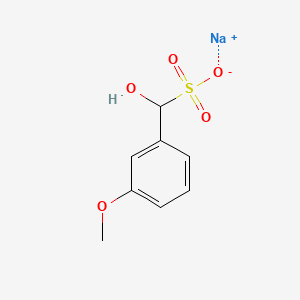
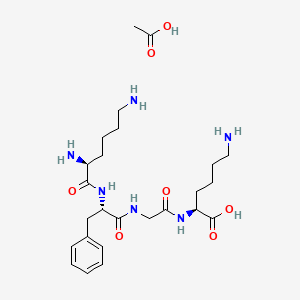
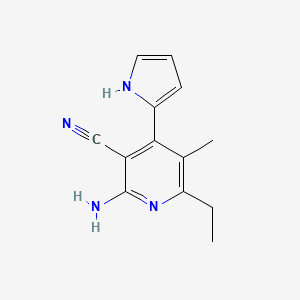
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)

![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
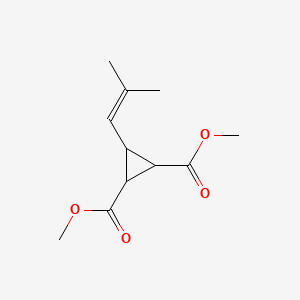
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
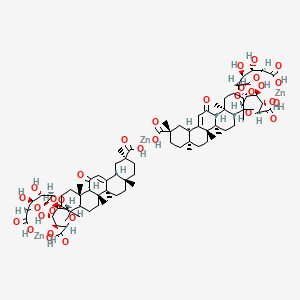
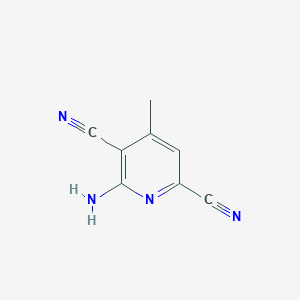
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
